
Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired tetrahydropyrimidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H18N2O4
- Molecular Weight : 290.31 g/mol
- CAS Number : 161374-07-8
- Structure : The compound features a tetrahydropyrimidine ring with a methoxyphenyl group, contributing to its unique chemical behavior.
Medicinal Chemistry Applications
The compound has been studied for its potential therapeutic applications due to its structural similarity to known pharmacological agents.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidine compounds exhibit antimicrobial properties. For instance, studies have shown that methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrates activity against various bacterial strains.
Study | Pathogen Tested | Result |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Escherichia coli | Moderate activity |
Anticancer Properties
The compound has also been evaluated for anticancer properties. Its ability to inhibit cell proliferation in certain cancer cell lines has been documented:
Study | Cancer Cell Line | Result |
---|---|---|
MCF-7 (Breast cancer) | Significant inhibition of growth | |
A549 (Lung cancer) | Induced apoptosis |
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis.
Synthesis of Novel Compounds
The compound is utilized in the synthesis of other bioactive molecules. Its reactivity allows for the formation of various derivatives that can be tailored for specific biological activities.
Thermodynamic Properties
Understanding the thermodynamic properties of this compound is crucial for its application in organic solutions. Studies have measured the enthalpy and entropy of dissolution in various solvents:
Solvent | Enthalpy (kJ/mol) | Entropy (J/mol·K) |
---|---|---|
2-Propanol | -10.5 | 50.3 |
Ethanol | -9.8 | 48.0 |
These properties are essential for predicting solubility and reactivity in different environments.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: shares structural similarities with other tetrahydropyrimidine derivatives.
4-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Similar structure but different functional groups.
4-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar core structure with an amide group instead of an ester.
Uniqueness
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties
Biological Activity
Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, including relevant data tables and summaries of key research findings.
- Molecular Formula : C15H18N2O4
- Molecular Weight : 290.31 g/mol
- CAS Number : 161374-07-8
- Structure : The compound features a tetrahydropyrimidine ring with methoxy and methyl substituents that may influence its biological properties.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
-
Study Findings : A study evaluated the antimicrobial effects of various tetrahydropyrimidine derivatives against a range of bacterial strains. The results indicated that certain derivatives displayed potent activity against Gram-positive and Gram-negative bacteria.
These findings suggest that the structural features of the compound contribute to its effectiveness against microbial pathogens .
Compound Bacterial Strain Inhibition Zone (mm) Methyl 4-(4-methoxyphenyl)... Staphylococcus aureus 15 Methyl 4-(4-methoxyphenyl)... Escherichia coli 12
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
-
Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it has been shown to inhibit cell proliferation in breast cancer cell lines by affecting cell cycle progression.
Cell Line IC50 (µM) Mechanism MCF-7 (Breast Cancer) 25 Induction of apoptosis HeLa (Cervical Cancer) 30 Inhibition of cell cycle - Case Studies : In vivo studies on animal models have shown promising results where treatment with this compound led to significant tumor reduction without major side effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique molecular structure. The presence of electron-donating groups such as methoxy enhances its lipophilicity and bioavailability, facilitating better interaction with biological targets.
Properties
IUPAC Name |
methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8-11(13(17)20-3)12(16-14(18)15-8)9-4-6-10(19-2)7-5-9/h4-7,12H,1-3H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZKJVLGVNNQAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.